2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate
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Overview
Description
2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a methylphenyl group, and a dimethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate typically involves multiple steps. One common method is the bromination of 1-(4-methylphenyl)ethenyl dimethyl phosphate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: Oxidized products may include ketones, aldehydes, or carboxylic acids.
Reduction Reactions: Reduced products may include dehalogenated compounds or reduced functional groups.
Scientific Research Applications
2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phosphate group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methylphenyl)ethanone
- 2-Bromo-1-(4-methylphenyl)propane
- 2-Bromo-1-(4-methylphenyl)butane
Uniqueness
2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate is unique due to the presence of both a bromine atom and a dimethyl phosphate group, which confer distinct chemical and physical properties
Properties
CAS No. |
402578-97-6 |
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Molecular Formula |
C11H14BrO4P |
Molecular Weight |
321.10 g/mol |
IUPAC Name |
[2-bromo-1-(4-methylphenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C11H14BrO4P/c1-9-4-6-10(7-5-9)11(8-12)16-17(13,14-2)15-3/h4-8H,1-3H3 |
InChI Key |
MVGCDPYERDAVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CBr)OP(=O)(OC)OC |
Origin of Product |
United States |
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